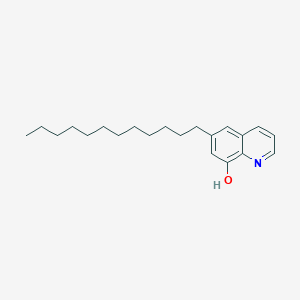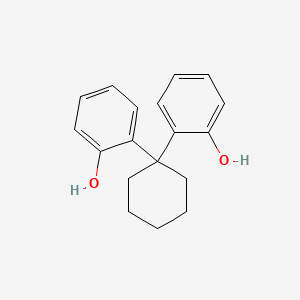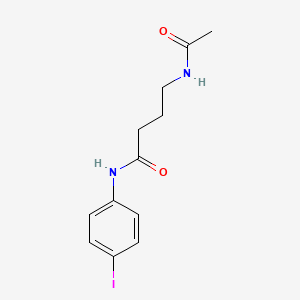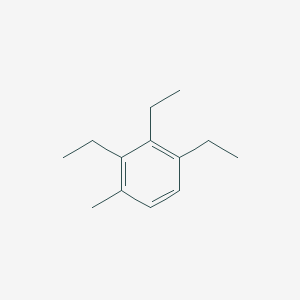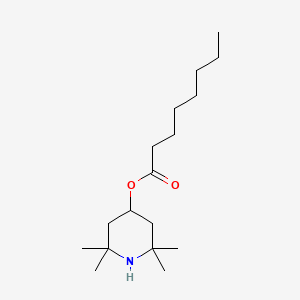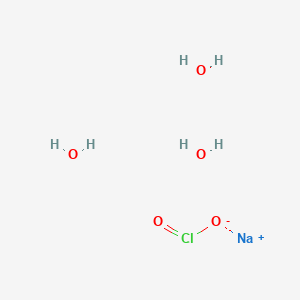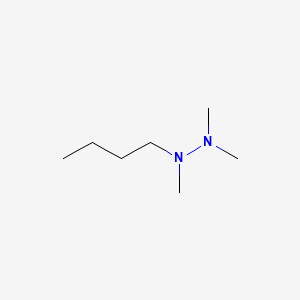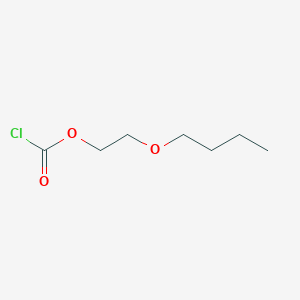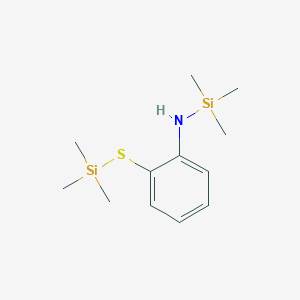
2-Aminothiophenol, N,S-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is an organosulfur compound with the molecular formula C₁₂H₂₃NSSi₂ and a molecular weight of 269.554. This compound is a derivative of 2-aminothiophenol, where the amino and thiol groups are protected by trimethylsilyl groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- typically involves the protection of the amino and thiol groups of 2-aminothiophenol. One common method is the reaction of 2-aminothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminothiophenol, N,S-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Aminothiophenol, N,S-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- involves its ability to act as a nucleophile due to the presence of the amino and thiol groups. The trimethylsilyl groups protect these reactive sites during chemical reactions, allowing for selective transformations. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic attack or coordination with metal centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiophenol: The parent compound without the trimethylsilyl protection.
3-Aminothiophenol, N,S-bis(trimethylsilyl)-: A positional isomer with the amino group at the 3-position.
2-Aminothiophenol, N,N,S-trimethyl-: A derivative with additional methyl groups on the amino group.
Uniqueness
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is unique due to the presence of both amino and thiol groups protected by trimethylsilyl groups. This protection allows for selective reactions and enhances the stability of the compound. The trimethylsilyl groups can be easily removed under mild conditions, making the compound versatile for various synthetic applications.
Propriétés
Numéro CAS |
43112-58-9 |
|---|---|
Formule moléculaire |
C12H23NSSi2 |
Poids moléculaire |
269.55 g/mol |
Nom IUPAC |
N-trimethylsilyl-2-trimethylsilylsulfanylaniline |
InChI |
InChI=1S/C12H23NSSi2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13H,1-6H3 |
Clé InChI |
BAQIMKXAGKHCLL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC=CC=C1S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



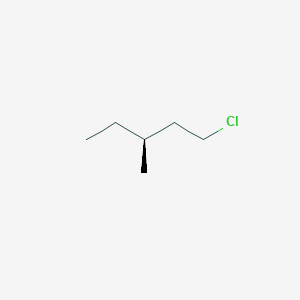
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
